molecular formula C11H11N3O3 B1421263 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole CAS No. 1033202-02-6

3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole

Cat. No.: B1421263
CAS No.: 1033202-02-6
M. Wt: 233.22 g/mol
InChI Key: WRRZRQYMFZIGHF-UHFFFAOYSA-N
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Description

3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C11H11N3O3 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Characterization : A research by Aziz‐ur‐Rehman et al. (2013) involved the synthesis of S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol from 3-nitrobenzoic acid. These derivatives were then tested for antibacterial activity against several bacteria, showing significant activity relative to standard drugs like Ciprofloxacin and Gentamycin (Aziz‐ur‐Rehman et al., 2013).

Antimicrobial Properties

  • Antimicrobial Evaluation : Jafari et al. (2017) synthesized 2,5 disubstituted 1,3,4-oxadiazole derivatives and screened them for antibacterial and antifungal activities. Their findings revealed that certain compounds showed remarkable antibacterial activities against Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).

Liquid Crystalline Properties

  • Mesogenic Materials : Abboud et al. (2017) synthesized a new mesogenic homologous series bearing 1,3,4-oxadiazole ring with a nitro terminal group. They investigated the liquid crystalline properties of these compounds, which varied depending on the presence of the nitro group and alkoxy terminal chain (Abboud et al., 2017).

Corrosion Inhibition

  • Corrosion Inhibition in Mild Steel : Kalia et al. (2020) studied the efficiency of two newly synthesized oxadiazole derivatives in inhibiting corrosion of mild steel in hydrochloric acid. Their research showed significant inhibition efficiency, highlighting the potential of these compounds in corrosion control (Kalia et al., 2020).

Central Nervous System Activity

  • CNS Depressant Activity : Singh et al. (2012) synthesized substituted derivatives of 1,3,4-oxadiazole and evaluated them for potential CNS depressant activities. They found that certain compounds exhibited promising antidepressant, anticonvulsant, and antianxiety activity without neurotoxicity (Singh et al., 2012).

Properties

IUPAC Name

3-(3-nitrophenyl)-5-propyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-2-4-10-12-11(13-17-10)8-5-3-6-9(7-8)14(15)16/h3,5-7H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRZRQYMFZIGHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NO1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674502
Record name 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033202-02-6
Record name 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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